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Protocols & Analytical Methods

Method

Application Note: Derivatization and Coupling Protocols for 2-(5-Methylimidazo[1,2-a]pyridin-3-yl)acetic Acid in API Synthesis

Executive Summary The imidazo[1,2-a]pyridine core is universally recognized as a "privileged scaffold" in medicinal chemistry, forming the structural backbone of numerous marketed drugs and advanced clinical candidates[1...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The imidazo[1,2-a]pyridine core is universally recognized as a "privileged scaffold" in medicinal chemistry, forming the structural backbone of numerous marketed drugs and advanced clinical candidates[1]. Within this chemical space, 2-(5-Methylimidazo[1,2-a]pyridin-3-yl)acetic acid (CAS: 101820-57-9) [2] serves as a highly versatile Active Pharmaceutical Ingredient (API) intermediate. The presence of the 5-methyl group introduces critical steric bulk that modulates binding pocket interactions—particularly in kinase domains—while the C3-acetic acid moiety provides a highly reactive handle for downstream functionalization.

This application note provides researchers and drug development professionals with field-validated protocols for utilizing this intermediate. By detailing the causality behind reagent selection and establishing self-validating in-process controls, this guide ensures high-yield, reproducible synthesis of complex pharmacophores, including Checkpoint Kinase 1 (CHK-1) inhibitors[3], Smad3 inhibitors[4], and Acyl-CoA:Cholesterol Acyltransferase (ACAT) inhibitors[5].

Physicochemical Profiling & Handling Causality

Before initiating synthetic workflows, it is critical to understand the physicochemical behavior of 2-(5-Methylimidazo[1,2-a]pyridin-3-yl)acetic acid. The molecule possesses a zwitterionic character due to the basic bridgehead nitrogen and the acidic carboxyl group, which dictates its solubility and stability profiles.

Table 1: Physicochemical Properties & Quality Control Parameters

ParameterValue / SpecificationMechanistic Implication for Handling
CAS Number 101820-57-9[2]Unique identifier for procurement and regulatory tracking.
Molecular Formula C10H10N2O2-
Molecular Weight 190.20 g/mol -
Storage Conditions 2–8°C, desiccatedPrevents thermally induced decarboxylation of the C3-acetic acid moiety.
Solubility Soluble in DMF, DMSO; sparingly in H₂ORequires polar aprotic solvents (e.g., DMF) for efficient coupling reactions[6].
pKa Considerations Basic N (approx. 6.5); Acidic OH (approx. 4.5)Extraction and purification must be buffered; isoelectric precipitation is possible.

Mechanistic Role in Drug Development

The synthetic versatility of 2-(5-Methylimidazo[1,2-a]pyridin-3-yl)acetic acid allows it to be branched into multiple therapeutic classes. The acetic acid side chain is most commonly converted into amides to generate kinase inhibitors or esterified to create prodrugs with enhanced lipophilicity[7].

Functionalization A 2-(5-Methylimidazo[1,2-a]pyridin-3-yl)acetic acid B Amide Derivatives (Kinase/ACAT Inhibitors) A->B Amidation (HATU/DIPEA) C Ester Derivatives (Prodrugs/Intermediates) A->C Esterification (ROH/H+) D Cross-Coupled Adducts (C-C Bond Formation) A->D Decarboxylation (Pd/Cu Cat.)

Functionalization pathways of 2-(5-Methylimidazo[1,2-a]pyridin-3-yl)acetic acid in drug discovery.

Quantitative Data: Optimization of Amide Coupling

When synthesizing amide-based inhibitors (e.g., CHK-1 or ACAT inhibitors), the choice of coupling reagent directly impacts the yield and purity of the final API. Heteroaryl acetic acids are prone to degradation and epimerization if activation is too slow. Empirical data demonstrates that uronium-based coupling agents (like HATU) significantly outperform traditional carbodiimides (like EDC) for this specific scaffold[8],[5].

Table 2: Comparative Efficacy of Coupling Reagents for Imidazo[1,2-a]pyridine-3-acetic acid

Coupling ReagentBaseReaction TimeAverage Yield (%)Epimerization/Degradation Risk
HATU DIPEA2 - 4 hours85 - 95% Low (Rapid formation of active ester)
PyBOP DIPEA4 - 6 hours75 - 85%Low to Moderate
EDC / HOBt Et₃N12 - 18 hours50 - 65%High (Prolonged activation leads to side reactions)

Experimental Protocols: Self-Validating Systems

The following protocol details the HATU-mediated amidation of 2-(5-Methylimidazo[1,2-a]pyridin-3-yl)acetic acid. This method is engineered as a self-validating system, incorporating In-Process Controls (IPC) to ensure the mechanistic integrity of each step.

Rationale for Reagent Selection:
  • HATU: Forms a highly reactive 7-aza-1-hydroxybenzotriazole active ester, accelerating the reaction and minimizing the degradation of the sensitive acetic acid side chain[8].

  • DIPEA (N,N-Diisopropylethylamine): A sterically hindered, non-nucleophilic base that deprotonates the carboxylic acid without competing with the target amine for the active ester[5].

  • DMF (Dimethylformamide): Its high dielectric constant effectively solubilizes the zwitterionic starting material[6].

Workflow Step1 Step 1: Activation HATU, DIPEA DMF, 0°C, 30 min Step2 Step 2: Amine Addition Add Nucleophile 25°C, 2-4 h Step1->Step2 IPC In-Process Control | { LC-MS Analysis | Target: >95% Conversion } Step2->IPC Aliquot Step3 Step 3: Quench & Extract Ice-cold H2O/Brine EtOAc Extraction IPC->Step3 Pass Step4 Step 4: Purification Flash Chromatography DCM/MeOH Elution Step3->Step4

Standardized experimental workflow for the HATU-mediated amidation of the intermediate.

Step-by-Step Methodology: HATU-Mediated Amidation

Step 1: Substrate Activation

  • Charge a dry, argon-purged round-bottom flask with 2-(5-Methylimidazo[1,2-a]pyridin-3-yl)acetic acid (1.0 eq, 1.0 mmol).

  • Suspend the solid in anhydrous DMF (5.0 mL) and cool the mixture to 0°C using an ice bath.

  • Add DIPEA (3.0 eq, 3.0 mmol) dropwise. Mechanistic note: The solution will become homogenous as the zwitterion is neutralized.

  • Add HATU (1.2 eq, 1.2 mmol) in a single portion. Stir at 0°C for 30 minutes to ensure complete formation of the active ester.

Step 2: Nucleophilic Addition 5. Dissolve the target primary or secondary amine (1.1 eq, 1.1 mmol) in anhydrous DMF (1.0 mL) and add it dropwise to the activated ester solution. 6. Remove the ice bath and allow the reaction to warm to ambient temperature (25°C). Stir for 2 to 4 hours.

Step 3: In-Process Control (IPC) & Validation 7. Withdraw a 10 µL aliquot, dilute in 1 mL of Acetonitrile/Water (1:1), and analyze via LC-MS. 8. Validation Checkpoint: Proceed to Step 4 only if LC-MS indicates >95% consumption of the starting mass (m/z 191.1[M+H]+) and the appearance of the target amide mass. If unreacted acid remains, add an additional 0.2 eq of HATU and stir for 1 hour.

Step 4: Quench and Extraction 9. Quench the reaction by slowly pouring the mixture into 20 mL of ice-cold saturated aqueous NaHCO₃. Causality: This neutralizes residual acidic byproducts and precipitates highly lipophilic amides. 10. Extract the aqueous layer with Ethyl Acetate (3 × 20 mL). 11. Wash the combined organic layers sequentially with 5% aqueous LiCl (3 × 15 mL) to remove residual DMF, followed by brine (20 mL). 12. Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Step 5: Purification 13. Purify the crude residue via flash column chromatography on silica gel, utilizing a gradient of Dichloromethane (DCM) to Methanol (MeOH) (typically 98:2 to 90:10, v/v) to isolate the pure API derivative.

References

  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities | ACS Omega. Source: acs.org. URL: [Link]

  • 6 SUBSTITUTED 2-HETEROCYCLYLAMINO PYRAZINE COMPOUNDS AS CHK-1 INHIBITORS - European Patent Office - EP 2328890 B1. Source: googleapis.com. URL: [Link]

  • US20210299117A1 - SMAD3 Inhibitors - Google Patents. Source: google.com.
  • Synthesis of a Novel Series of Imidazo[1,2-α]pyridines as Acyl-CoA: Cholesterol Acyltransferase (ACAT) Inhibitors. Source: researchgate.net. URL: [Link]

  • Imidazopyridine Amides: Synthesis, Mycobacterium smegmatis CIII2CIV2 Supercomplex Binding, and In Vitro Antimycobacterial Activity - PMC. Source: nih.gov. URL: [Link]

  • US20060084806A1 - Processes for the preparation of imidazo[1,2-a] pyridine derivatives. Source: google.com.

Sources

Application

Application Note: A Systematic Approach to HPLC Method Development for the Quantification of 2-(5-Methylimidazo[1,2-a]pyridin-3-yl)acetic acid

Abstract This document provides a comprehensive, in-depth guide for the development of a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the analysis of 2-(5-Methylimidazo[1,2-a]pyridin-3-yl)...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive, in-depth guide for the development of a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the analysis of 2-(5-Methylimidazo[1,2-a]pyridin-3-yl)acetic acid. This protocol is designed for researchers, scientists, and drug development professionals engaged in the quantification and purity assessment of this compound. By integrating fundamental chromatographic principles with systematic experimental strategies, this guide explains the causality behind each experimental choice, ensuring the development of a scientifically sound and validated analytical method. All procedures are grounded in authoritative standards, including the United States Pharmacopeia (USP) General Chapter <621> and International Council for Harmonisation (ICH) Q14 guidelines.[1][2][3][4][5][6][7]

Introduction and Analyte Characterization

2-(5-Methylimidazo[1,2-a]pyridin-3-yl)acetic acid is a heterocyclic compound featuring an imidazopyridine core, a functional group of interest in medicinal chemistry due to its presence in various biologically active molecules.[8][9] Accurate quantification of this molecule is critical for reaction monitoring, purity assessment, and stability studies in drug discovery and development.

The molecular structure reveals key physicochemical characteristics that will govern its behavior in reversed-phase HPLC:

  • An Amphiprotic Nature: The molecule possesses a carboxylic acid group (-COOH), which is acidic, and a basic nitrogen-containing imidazopyridine ring system. This dual nature makes the mobile phase pH a critical parameter for controlling retention and peak shape.

  • UV Absorbance: The conjugated aromatic system of the imidazopyridine ring is expected to exhibit strong UV absorbance, making UV detection a suitable choice for quantification.

The primary objective of this method development is to achieve a separation that is specific, linear, accurate, precise, and robust.

The Method Development Strategy: A Logic-Driven Workflow

A successful HPLC method is not developed by chance but through a systematic evaluation of critical parameters. Our approach is grounded in the principles of Quality by Design (QbD), as outlined in the ICH Q14 guideline, which emphasizes a thorough understanding of the analytical procedure.[6][7]

The workflow is designed to logically refine chromatographic conditions, starting with broad screening and moving towards fine-tuning and optimization.

Method_Development_Workflow cluster_0 Phase 1: Initial Screening & Feasibility cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Finalization & Validation Analyte Analyte Characterization (Structure, pKa/logP Estimates) Column_Screen Column Chemistry Screening (C18, Phenyl-Hexyl) Analyte->Column_Screen Informs Initial Choices Solvent_Screen Organic Solvent Screening (Acetonitrile vs. Methanol) Column_Screen->Solvent_Screen Select Best Column pH_Opt Mobile Phase pH Optimization (e.g., pH 2.5, 4.5, 6.5) Solvent_Screen->pH_Opt Select Best Solvent Gradient_Opt Gradient Profile Optimization (Slope, Time) pH_Opt->Gradient_Opt Define Optimal pH Temp_Flow Temperature & Flow Rate Tuning Gradient_Opt->Temp_Flow Refine Separation Robustness Robustness Testing (Small, Deliberate Changes) Temp_Flow->Robustness Finalize Conditions Validation Method Validation (ICH Q2) (Linearity, Accuracy, Precision) Robustness->Validation Confirm Reliability Final_Method Final Method Definition Validation->Final_Method Method is Fit for Purpose

Caption: A systematic workflow for HPLC method development.

Experimental Protocols & Rationale

Materials and Reagents
  • Analyte: 2-(5-Methylimidazo[1,2-a]pyridin-3-yl)acetic acid reference standard (>98% purity)

  • Solvents: HPLC-grade acetonitrile (ACN) and methanol (MeOH)

  • Water: Deionized water, 18.2 MΩ·cm resistivity

  • Buffers/Additives: Formic acid, trifluoroacetic acid (TFA), ammonium acetate, potassium phosphate (all HPLC grade or higher)

Phase 1: Initial Screening and Feasibility

The goal of this phase is to identify a suitable column and organic solvent that provide good initial retention and peak shape.

Protocol 1: Column and Organic Modifier Screening

  • Analyte Preparation: Prepare a 1.0 mg/mL stock solution of the analyte in a 50:50 mixture of water and methanol. Dilute this stock to a working concentration of 50 µg/mL with the same diluent.

  • Column Selection Rationale: A C18 column is the workhorse of reversed-phase chromatography and a logical starting point due to its strong hydrophobic interactions. A Phenyl-Hexyl phase is chosen as an alternative to explore potential π-π interactions with the aromatic imidazopyridine ring, which can offer different selectivity.[11][12]

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water. The low pH (approx. 2.7) ensures the carboxylic acid group is fully protonated (non-ionized), maximizing its hydrophobicity and retention.[13][14][15] Residual silanol groups on the silica packing are also protonated, minimizing undesirable secondary interactions with the basic nitrogens of the analyte.[12]

    • Mobile Phase B (ACN): 0.1% Formic Acid in Acetonitrile.

    • Mobile Phase B (MeOH): 0.1% Formic Acid in Methanol.

  • Chromatographic Conditions (Screening Gradient):

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 5 µL

    • Detection: UV at 254 nm and 280 nm (or scan for λmax)

    • Gradient Program: 5% to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 5% B over 0.1 minutes, and equilibrate for 3 minutes.

  • Execution: Run the screening gradient on both the C18 and Phenyl-Hexyl columns, first using ACN as the organic modifier and then repeating with MeOH.

  • Evaluation Criteria: Assess the chromatograms for:

    • Retention Factor (k'): Should be between 2 and 10 for good separation from the void volume and a reasonable run time.

    • Peak Shape (Asymmetry/Tailing Factor): Should be close to 1.0. Significant tailing may indicate secondary interactions.

    • Selectivity: While not critical for a single analyte, observing the retention time shift between ACN and MeOH provides valuable information for separating impurities in the future.[12]

Table 1: Expected Outcomes of Initial Screening

Column PhaseOrganic ModifierExpected RetentionExpected Peak ShapeRationale
C18AcetonitrileGoodSymmetricalStandard hydrophobic interaction. ACN is a weaker solvent than MeOH, often leading to higher retention.
C18MethanolModerateSymmetricalMethanol is a stronger solvent and may reduce retention time. It can offer different selectivity due to its protic nature.[12]
Phenyl-HexylAcetonitrileGoodSymmetricalPotential for π-π interactions with the analyte's aromatic system, which could enhance retention and alter selectivity.
Phenyl-HexylMethanolModerateSymmetricalThe protic nature of methanol can influence the π-π interactions, providing another selectivity option.[12]

Based on this screening, select the column and organic modifier combination that provides the best peak shape and a suitable retention factor. For this analyte, a C18 column with acetonitrile is often a successful starting point.

Phase 2: Method Optimization

With a column and solvent system chosen, the next step is to fine-tune the mobile phase pH and gradient to achieve optimal resolution and run time.

Protocol 2: Mobile Phase pH Optimization

  • Rationale: The analyte is amphiprotic. The pKa of the carboxylic acid is likely around 3-5, while the imidazopyridine system will have a pKa associated with its basic nitrogens (estimated around 5-7). The mobile phase pH will dictate the ionization state of these groups, which dramatically affects hydrophobicity and retention. According to chromatographic theory, operating at a pH at least one unit away from the analyte's pKa provides the most robust results, minimizing retention time shifts due to small pH variations.[13]

    pH_Effect cluster_low_ph Low pH (e.g., pH < 3) cluster_mid_ph Mid pH (e.g., pH 4-6) cluster_high_ph High pH (e.g., pH > 7) Low_pH Analyte State: -COOH (Neutral) -Ring-NH+ (Cationic) Low_pH_Result Result: High Retention (due to protonated COOH) Low_pH->Low_pH_Result Mid_pH Analyte State: -COO- (Anionic) -Ring-NH+ (Cationic) (Zwitterionic) Mid_pH_Result Result: Lowest Retention (Highly Polar) Mid_pH->Mid_pH_Result High_pH Analyte State: -COO- (Anionic) -Ring-N (Neutral) High_pH_Result Result: Moderate Retention (Anionic but less polar) High_pH->High_pH_Result

    Caption: Effect of pH on the ionization state and retention of the analyte.

  • Buffer Selection: Choose buffers with a pKa close to the desired mobile phase pH.

    • pH ~2.5: 0.1% Formic Acid or 20 mM Potassium Phosphate, pH adjusted with phosphoric acid.

    • pH ~4.5: 20 mM Ammonium Acetate, pH adjusted with acetic acid.

    • pH ~6.5: 20 mM Potassium Phosphate, pH adjusted with phosphoric acid.

  • Execution: Using the best column/solvent from Phase 1, run the screening gradient with each of the buffered mobile phases.

  • Evaluation: Compare the retention time, peak shape, and signal intensity across the different pH values. Select the pH that provides the best combination of retention and peak symmetry. For this compound, a low pH (2.5-3.0) is often optimal as it ensures consistent protonation of the carboxyl group and provides excellent peak shape on silica-based columns.[13][15]

Protocol 3: Gradient Optimization

  • Rationale: The initial screening gradient is often inefficient. A tailored gradient improves resolution and reduces analysis time. The goal is to create a slope that is shallow enough to separate the analyte from any impurities but steep enough for a quick elution.

  • Execution:

    • From the pH optimization run, note the percentage of organic solvent (%B) at which the analyte elutes.

    • Design a new gradient that has a shallow slope around this elution point. For example, if the peak elutes at 45% B:

      • Start at 25% B (approx. 20% below elution).

      • Ramp to 65% B (approx. 20% above elution) over 8-10 minutes.

      • Include a steep ramp to 95% B for column washing.

  • Evaluation: Check if the new gradient provides a sharp, symmetrical peak with a k' > 2. Adjust the slope and duration to fine-tune the separation.

Phase 3: Finalization and Validation

This phase ensures the developed method is reliable and fit for its intended purpose, adhering to guidelines like ICH Q2(R1).

Protocol 4: Robustness Check

  • Rationale: According to USP <621>, certain adjustments to a method are permissible without full revalidation.[1][2][3][4][5] Robustness testing involves making small, deliberate changes to method parameters to confirm that they do not significantly impact the results.

  • Parameters to Vary:

    • Flow Rate: ± 10% (e.g., 0.9 and 1.1 mL/min)

    • Column Temperature: ± 5 °C (e.g., 25 °C and 35 °C)

    • Mobile Phase pH: ± 0.2 units

  • Execution: Inject the analyte standard under each of the modified conditions.

  • Evaluation: The retention time, peak area, and asymmetry should not change significantly, demonstrating the method's reliability.

Table 2: Final Optimized HPLC Method

ParameterCondition
Column e.g., Phenomenex Luna C18(2), 150 x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 25% to 65% B in 10 min, then to 95% B in 1 min, hold 2 min
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 280 nm
Injection Volume 5 µL
Run Time ~16 minutes (including equilibration)

Conclusion

This application note details a systematic and scientifically-grounded protocol for developing a reversed-phase HPLC method for 2-(5-Methylimidazo[1,2-a]pyridin-3-yl)acetic acid. By starting with a logical screening of columns and solvents, followed by a targeted optimization of mobile phase pH and gradient conditions, a robust and reliable method can be established. This approach, rooted in authoritative guidelines from the USP and ICH, ensures the final method is fit for purpose in a regulated drug development environment.[1][6] The principles and protocols described herein can be adapted for the analysis of other structurally related imidazopyridine derivatives.

References

  • <621> CHROMATOGRAPHY - US Pharmacopeia (USP). (n.d.).
  • Choosing the Right HPLC Column: A Complete Guide. (n.d.). Phenomenex.
  • Chromatography Method Modernization per USP <621> Revisions. (n.d.). Agilent.
  • USP Chapter 621: Overview & Key Points. (2017, June 28). Phenomenex.
  • <621> Chromatography. (2022, December 1). US Pharmacopeia (USP).
  • Are You Sure You Understand USP <621>? (2024, September 16). LCGC International.
  • Picking the Perfect HPLC Column. (2014, October 31). Biocompare.
  • HPLC Column Selection Guide to Help You Achieve the Best Separation. (2023, December 8). Separation Science.
  • How Do I Choose? A guide to HPLC column selection. (2021, December 16). Agilent.
  • Control pH During Method Development for Better Chromatography. (n.d.). Agilent.
  • How does an acid pH affect reversed-phase chromatography separations? (2023, January 24). Biotage.
  • How to Select the Optimum HPLC Column. (2024, March 5). LCGC International - Chromatography Online.
  • New Method Development by HPLC and Validation as per ICH Guidelines. (2020, March 23). Acta Scientific.
  • pH/Organic Solvent Double-Gradient Reversed-Phase HPLC. (2004, December 2). ACS Publications.
  • Reversed Phase HPLC Method Development. (n.d.). Phenomenex.
  • Rules of Thumb for Reversed-Phase LC: What's In Your Chromatographic Mind? (2020, August 31). LCGC International.
  • 2-{imidazo[1,2-a]pyridin-3-yl}acetic acid. (n.d.). Sigma-Aldrich.
  • ICH Q14- Analytical Procedure Development. (2024, June 26). PSC Biotech.
  • Regulatory Guidelines on Analytical Method Development: USFDA, ICH and USP Perspective. (2024, May 23). Agilent.
  • Imidazo[1,2-a]pyridine-3-acetic acid | C9H8N2O2 | CID 87284. (n.d.). PubChem.
  • ICH guideline Q14 on analytical procedure development. (2022, March 31). European Medicines Agency.
  • ANALYTICAL PROCEDURE DEVELOPMENT Q14. (2022, March 24). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).
  • Synthesis of Imidazopyridines from the Morita–Baylis–Hillman Acetates of Nitroalkenes and Convenient Access to Alpidem and Zolpidem. (2012, August 24). ACS Publications.
  • Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. (n.d.). E3S Web of Conferences.

Sources

Method

Application Notes and Protocols for the Purification and Crystallization of 2-(5-Methylimidazo[1,2-a]pyridin-3-yl)acetic acid

For Researchers, Scientists, and Drug Development Professionals Abstract This comprehensive guide details the methodologies for the purification and crystallization of 2-(5-Methylimidazo[1,2-a]pyridin-3-yl)acetic acid, a...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive guide details the methodologies for the purification and crystallization of 2-(5-Methylimidazo[1,2-a]pyridin-3-yl)acetic acid, a key intermediate and potential active pharmaceutical ingredient (API) within the versatile imidazo[1,2-a]pyridine class of compounds. Given the limited publicly available data for this specific molecule, this document synthesizes established principles and practices from closely related analogues, such as zolpidic acid, to provide robust and scientifically-grounded protocols. The following sections offer in-depth explanations of purification strategies including chromatography and pH-mediated extraction, as well as detailed procedures for crystallization, with a focus on achieving high purity and controlling polymorphic form. This guide is intended to serve as a foundational resource for researchers in process development and medicinal chemistry.

Introduction: The Significance of Purity in Imidazo[1,2-a]pyridine Derivatives

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous marketed drugs, including the well-known hypnotic agent zolpidem.[1] The biological activity of these compounds is highly dependent on their substitution pattern and, critically, on their purity. Impurities, which can arise from starting materials, by-products of the synthesis, or degradation products, can impact the safety, efficacy, and stability of the final API.

2-(5-Methylimidazo[1,2-a]pyridin-3-yl)acetic acid possesses both a basic nitrogenous core and an acidic carboxylic acid moiety, making its purification and crystallization a nuanced process. Control over the crystalline form (polymorphism) is also paramount, as different polymorphs can exhibit varying solubility, bioavailability, and stability.[1][2][3] This guide provides a systematic approach to addressing these critical aspects of the manufacturing and development process.

Understanding the Molecule: Physicochemical Properties and Potential Impurities

A successful purification and crystallization strategy begins with a thorough understanding of the target molecule's properties and the likely impurities from its synthesis.

Physicochemical Properties
PropertyPredicted Value/CharacteristicImplication for Purification/Crystallization
Molecular Formula C₁₀H₁₀N₂O₂-
Molecular Weight 190.20 g/mol -
pKa (acidic) ~4-5 (Carboxylic Acid)Soluble in aqueous base (pH > 6).
pKa (basic) ~5-6 (Imidazopyridine Nitrogen)Soluble in aqueous acid (pH < 4).
Solubility Likely soluble in polar organic solvents (e.g., methanol, ethanol, DMF, DMSO). Sparingly soluble in non-polar solvents (e.g., hexanes, toluene) and water at neutral pH.Guides solvent selection for chromatography and recrystallization. Enables purification via pH-swing extraction.
Potential Impurities

The nature of impurities is dictated by the synthetic route. Common synthetic strategies for imidazo[1,2-a]pyridines often involve the condensation of a 2-aminopyridine derivative with an α-haloketone or equivalent.[4]

  • Starting Materials: Unreacted 6-methyl-2-aminopyridine and the corresponding α-keto-ester or α-haloketone precursor to the acetic acid side chain.

  • By-products: Isomeric products, products of side-reactions (e.g., over-alkylation, dimerization), or incompletely cyclized intermediates.

  • Reagents and Solvents: Residual catalysts, acids, bases, and solvents used in the synthesis and work-up.

A logical workflow for purification and crystallization is presented below.

Purification and Crystallization Workflow Figure 1: General Workflow for Purification and Crystallization cluster_purification Purification cluster_crystallization Crystallization cluster_analysis Analysis Crude_Product Crude 2-(5-Methylimidazo[1,2-a]pyridin-3-yl)acetic acid pH_Swing pH-Swing Extraction/Precipitation Crude_Product->pH_Swing Initial Purification Chromatography Silica Gel Chromatography Crude_Product->Chromatography Alternative/Additional Purification Purified_Intermediate Purified Product (in solution or as an amorphous solid) pH_Swing->Purified_Intermediate Chromatography->Purified_Intermediate Solvent_Screening Solvent System Screening Purified_Intermediate->Solvent_Screening Cooling_Crystallization Controlled Cooling Crystallization Solvent_Screening->Cooling_Crystallization Antisolvent_Addition Antisolvent Addition Solvent_Screening->Antisolvent_Addition Evaporative_Crystallization Slow Evaporation Solvent_Screening->Evaporative_Crystallization Crystalline_Product High-Purity Crystalline Product Cooling_Crystallization->Crystalline_Product Antisolvent_Addition->Crystalline_Product Evaporative_Crystallization->Crystalline_Product Analysis Purity (HPLC) Identity (NMR, MS) Form (XRPD, DSC) Crystalline_Product->Analysis

Sources

Application

Application Notes and Protocols for In Vivo Evaluation of 2-(5-Methylimidazo[1,2-a]pyridin-3-yl)acetic acid

Introduction: Unveiling the Therapeutic Potential of 2-(5-Methylimidazo[1,2-a]pyridin-3-yl)acetic acid The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of n...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unveiling the Therapeutic Potential of 2-(5-Methylimidazo[1,2-a]pyridin-3-yl)acetic acid

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2][3] Derivatives of this scaffold have shown promise as anti-inflammatory, analgesic, anticancer, antimicrobial, and antiulcer agents.[4][5][6] The title compound, 2-(5-Methylimidazo[1,2-a]pyridin-3-yl)acetic acid, features an acetic acid moiety, which is a common structural feature in non-steroidal anti-inflammatory drugs (NSAIDs). This structural similarity, combined with the known propensity of the imidazo[1,2-a]pyridine core to interact with key inflammatory targets such as cyclooxygenase (COX) enzymes, provides a strong rationale for investigating its potential as an anti-inflammatory and analgesic agent.[3][4][7][8]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to conduct in vivo assays to elucidate the pharmacological profile of 2-(5-Methylimidazo[1,2-a]pyridin-3-yl)acetic acid. The protocols outlined below are designed to be robust and self-validating, enabling a thorough assessment of the compound's efficacy and preliminary safety profile.

Preclinical In Vivo Evaluation Strategy

A tiered approach is recommended for the in vivo evaluation of 2-(5-Methylimidazo[1,2-a]pyridin-3-yl)acetic acid. This begins with acute inflammatory and pain models to establish proof-of-concept, followed by pharmacokinetic and preliminary toxicity assessments.

G cluster_0 Phase 1: Efficacy Screening cluster_1 Phase 2: Mechanistic & Safety Profiling A Acute Anti-inflammatory Model (Carrageenan-induced Paw Edema) C Pharmacokinetic (PK) Studies A->C Positive Efficacy B Acute Analgesic Model (Acetic Acid-induced Writhing) B->C Positive Efficacy D Acute Toxicity Assessment C->D Favorable PK Profile

Caption: Tiered in vivo evaluation workflow for 2-(5-Methylimidazo[1,2-a]pyridin-3-yl)acetic acid.

PART 1: Anti-inflammatory Activity Assessment

Carrageenan-Induced Paw Edema in Rodents

This is a widely used and reproducible model for evaluating acute inflammation and the efficacy of anti-inflammatory agents.[9] Carrageenan injection induces a biphasic inflammatory response, allowing for the assessment of a compound's effect on different inflammatory mediators.

Scientific Rationale: The initial phase of carrageenan-induced edema is mediated by histamine and serotonin, while the later phase is primarily driven by prostaglandins, which are synthesized by COX enzymes.[10] Inhibition of paw edema, particularly in the later phase, suggests a potential inhibitory effect on COX enzymes, a common mechanism for NSAIDs.[11][12]

Experimental Protocol:

  • Animal Selection: Use male Wistar rats or Swiss albino mice, weighing approximately 150-200g and 20-25g, respectively.[13] Acclimatize the animals for at least one week under standard laboratory conditions (25±3°C, 12h light/dark cycle, with free access to food and water).[13][14]

  • Grouping and Dosing:

    • Divide the animals into at least four groups (n=6-8 per group).

    • Group I (Vehicle Control): Administer the vehicle used to dissolve the test compound (e.g., 0.5% carboxymethyl cellulose).

    • Group II (Positive Control): Administer a standard NSAID like Diclofenac (10 mg/kg) or Indomethacin (10 mg/kg).

    • Group III-V (Test Groups): Administer 2-(5-Methylimidazo[1,2-a]pyridin-3-yl)acetic acid at three different doses (e.g., 10, 30, and 100 mg/kg). A dose-determination study is recommended to select an appropriate range.[11]

  • Drug Administration: Administer the test compound, positive control, or vehicle orally (p.o.) or intraperitoneally (i.p.) 60 minutes before inducing inflammation.[14]

  • Induction of Inflammation: Inject 0.1 mL of a 1% w/v carrageenan solution in sterile saline into the sub-plantar region of the right hind paw of each animal.[14]

  • Measurement of Paw Edema: Measure the paw volume using a plethysmometer at 0 hours (before carrageenan injection) and at 1, 2, 3, and 4 hours post-injection.[13]

Data Analysis:

  • Calculate the percentage increase in paw volume for each animal at each time point.

  • Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group using the following formula:

    • % Inhibition = [(V_c - V_t) / V_c] * 100

      • Where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group.[14]

  • Analyze the data using a suitable statistical test, such as one-way ANOVA followed by Dunnett's post-hoc test.

Parameter Description Example Values
Animal Model Male Wistar Rats150-200 g
Phlogistic Agent Carrageenan (1%)0.1 mL sub-plantar injection
Test Compound Doses 3-4 dose levels10, 30, 100 mg/kg, p.o.
Positive Control Diclofenac10 mg/kg, p.o.
Measurement Time Points Post-carrageenan injection1, 2, 3, 4 hours
Primary Endpoint Paw Volume (mL)Measured by plethysmometer
Calculated Endpoint % Inhibition of EdemaCompared to vehicle control

PART 2: Analgesic Activity Assessment

Acetic Acid-Induced Writhing Test in Mice

This is a sensitive model for screening peripherally acting analgesics.[13] Intraperitoneal injection of acetic acid causes irritation and induces a characteristic writhing response (abdominal contractions and stretching).

Scientific Rationale: Acetic acid induces the release of endogenous mediators such as prostaglandins and bradykinin, which stimulate nociceptors.[13] A reduction in the number of writhes indicates the analgesic effect of the test compound, likely through the inhibition of prostaglandin synthesis.

Experimental Protocol:

  • Animal Selection: Use male Swiss albino mice (20-25g). Acclimatize as described previously.

  • Grouping and Dosing: Similar to the paw edema model, include vehicle control, positive control (e.g., Aspirin, 100 mg/kg), and test groups at varying doses.

  • Drug Administration: Administer the compounds orally or intraperitoneally 60 minutes before the acetic acid injection.[13]

  • Induction of Nociception: Inject 0.1 mL/10g of a 0.6% v/v acetic acid solution intraperitoneally.[13]

  • Observation: Immediately after the acetic acid injection, place each mouse in an individual observation chamber and count the number of writhes for a period of 20 minutes.[13]

Data Analysis:

  • Calculate the mean number of writhes for each group.

  • Determine the percentage of analgesic activity using the formula:

    • % Analgesia = [((Mean writhes in control) - (Mean writhes in treated)) / (Mean writhes in control)] * 100

  • Perform statistical analysis using one-way ANOVA followed by an appropriate post-hoc test.

G cluster_0 Analgesic Assay Workflow A Animal Acclimatization & Grouping B Administer Test Compound / Controls A->B C Inject Acetic Acid (i.p.) B->C D Observe & Count Writhes (20 min) C->D E Data Analysis & % Analgesia Calculation D->E

Caption: Workflow for the acetic acid-induced writhing test.

PART 3: Preliminary Pharmacokinetic and Toxicity Assessment

Pharmacokinetic (PK) Studies in Mice

Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of the compound is crucial for interpreting efficacy data and designing further studies.

Scientific Rationale: PK studies help determine key parameters like bioavailability, half-life, and maximum plasma concentration, which are essential for establishing an effective dosing regimen.[5][15][16]

Experimental Protocol:

  • Animal Selection: Use male BALB/c or C57BL/6 mice.

  • Dosing:

    • Intravenous (IV) group: Administer a single dose (e.g., 1-5 mg/kg) via the tail vein to determine clearance and volume of distribution.

    • Oral (PO) group: Administer a single oral gavage dose (e.g., 10-50 mg/kg) to assess oral bioavailability.[15][16]

  • Sample Collection: Collect blood samples (e.g., via retro-orbital sinus or tail vein) at multiple time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours) into tubes containing an anticoagulant.

  • Sample Processing and Analysis:

    • Centrifuge the blood to separate plasma.

    • Analyze the plasma concentration of 2-(5-Methylimidazo[1,2-a]pyridin-3-yl)acetic acid using a validated analytical method, such as LC-MS/MS.

Data Analysis:

  • Calculate PK parameters using non-compartmental analysis software (e.g., Phoenix WinNonlin).

  • Key parameters to determine include: Cmax, Tmax, AUC, t1/2, clearance, and oral bioavailability (F%).

PK Parameter Description
Cmax Maximum plasma concentration
Tmax Time to reach Cmax
AUC Area under the plasma concentration-time curve
t1/2 Elimination half-life
F% Oral Bioavailability
Acute Toxicity Study

A preliminary assessment of the compound's safety profile is essential.

Scientific Rationale: An acute toxicity study helps to determine the median lethal dose (LD50) and identify potential signs of toxicity at high doses.

Experimental Protocol:

  • Animal Selection: Use mice or rats.

  • Dosing: Administer single, escalating doses of the compound to different groups of animals.

  • Observation: Observe the animals for mortality, clinical signs of toxicity (e.g., changes in behavior, posture, respiration), and changes in body weight for up to 14 days.

  • Necropsy: At the end of the observation period, perform a gross necropsy on all animals to look for any organ abnormalities.

Conclusion

The in vivo protocols detailed in these application notes provide a robust framework for the initial pharmacological characterization of 2-(5-Methylimidazo[1,2-a]pyridin-3-yl)acetic acid. Positive results in these acute models of inflammation and pain would warrant further investigation into more chronic models and a deeper exploration of its mechanism of action. The integration of efficacy, pharmacokinetic, and preliminary safety data will be critical in guiding the future development of this promising compound.

References

  • Vertex AI Search. (n.d.). In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. Retrieved March 25, 2026.
  • Ahmadi, N., Khoramjouy, M., Movahed, M. A., Amidi, S., Faizi, M., & Zarghi, A. (2024). Design, Synthesis, In vitro and In vivo Evaluation of New Imidazo[1,2-a]pyridine Derivatives as Cyclooxygenase-2 Inhibitors. Anti-Cancer Agents in Medicinal Chemistry, 24(7), 504-513.
  • Makarov, V., Lechartier, A., Zhang, M., Neres, J., van der Sar, A. M., Raadsen, S. A., ... & Cole, S. T. (2013). Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis. ACS Medicinal Chemistry Letters, 4(7), 630-634.
  • Makarov, V., Lechartier, A., Zhang, M., Neres, J., van der Sar, A. M., Raadsen, S. A., ... & Cole, S. T. (2013). Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis. ACS Medicinal Chemistry Letters.
  • Asaolu, F. O. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review.
  • Patil, K. R., Mahajan, U. B., Unger, B. S., Goyal, S. N., Belemkar, S., Surana, S. J., ... & Patil, C. R. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. International Journal of Molecular Sciences, 20(18), 4367.
  • Wang, X., Zhang, Y., Wang, Y., Zhang, Y., Liu, Y., Zhang, Y., ... & Zhang, Y. (2020). Design, Synthesis, and Biological Evaluation of Imidazo[1,2-a]pyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Journal of Medicinal Chemistry, 63(6), 3148-3165.
  • El-Hawary, S. S., El-Tantawy, M. E., Rabeh, M. A., & Badr, W. K. (2023). Methods for Evaluating the In Vivo Analgesic and Anti-Inflammatory Activity of Essential Oils. Plants, 12(24), 4153.
  • de Cássia da Silveira e Sá, R., Andrade, L. N., & de Sousa, D. P. (2013). In vivo methods for the evaluation of anti-inflammatory and antinoceptive potential. Revista Brasileira de Farmacognosia, 23(1), 143-152.
  • Bentham Science Publishers. (2024). Design, Synthesis, In vitro and In vivo Evaluation of New Imidazo[1,2-a]pyridine Derivatives as Cyclooxygenase-2 Inhibitors. Retrieved March 25, 2026.
  • Bentham Science. (2024). Design, Synthesis, In vitro and In vivo Evaluation of New Imidazo[1,2-a]pyridine Derivatives as Cyclooxygenase-2 Inhibitors. Retrieved March 25, 2026.
  • European Medicines Agency. (2022).
  • Kumar, K., Awasthi, D., Singh, R., & Kumar, A. (2020). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Advances, 10(52), 31235-31251.
  • Wang, Y., Liu, Y., Zhang, Y., Wang, X., Zhang, Y., Zhang, Y., ... & Zhang, Y. (2020). The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. European Journal of Medicinal Chemistry, 192, 112190.
  • Pattanaik, S. S., Sahoo, S. K., & Sahu, S. (2020). In Vivo Effects of Nonselective, Partially Selective, and Selective Non Steroidal Anti-Inflammatory Drugs on Lipid Peroxidation and Antioxidant Enzymes in Patients with Rheumatoid Arthritis: A Clinical Study. Journal of Clinical and Diagnostic Research: JCDR, 14(7), FC01.
  • Fu, Q., Hu, B., Wu, W., & Xu, X. M. (2007). Nonsteroidal Anti-Inflammatory Drugs Promote Axon Regeneration via RhoA Inhibition. Journal of Neuroscience, 27(15), 4154-4164.
  • Kaminski, J. J., Bristol, J. A., Puchalski, C., Lovey, R. G., Elliott, A. J., & Guzik, H. (1985). Synthesis and biological activity of 3-substituted imidazo[1,2-a]pyridines as antiulcer agents. Journal of medicinal chemistry, 28(7), 876-892.
  • ResearchGate. (n.d.). Recent Progress in the Pharmacology of Imidazo[1,2-a]pyridines. Retrieved March 25, 2026.
  • BenchChem. (n.d.). Application Notes and Protocols for In Vivo Anti-inflammatory Studies of Novel Compounds. Retrieved March 25, 2026.
  • PubChem. (n.d.). 2-(6-Methyl-2-(4-methylphenyl)imidazo(1,2-a)pyridin-3-yl)acetic acid. Retrieved March 25, 2026.
  • SciELO. (n.d.). In vivo methods for the evaluation of anti-inflammatory and antinoceptive potential. Retrieved March 25, 2026.
  • Sriram, D., Yogeeswari, P., & Kumar, P. (2014). Identification and development of 2-methylimidazo[1,2-a]pyridine-3-carboxamides as Mycobacterium tuberculosis pantothenate synthetase inhibitors. Bioorganic & medicinal chemistry, 22(15), 4113-4122.
  • BIO Web of Conferences. (n.d.). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. Retrieved March 25, 2026.
  • ACS Omega. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Retrieved March 25, 2026.
  • MDPI. (2022). Synthesis and Antimicrobial Evaluation of 2-(6-Imidazo[1,2-a]pyridin-2-yl-5-methyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)
  • Engler, T. A., Henry, J. R., Malhotra, S., Cunningham, B., Furness, K., Brozinick, J., ... & Campbell, R. M. (2004). Substituted 3-imidazo[1,2-a]pyridin-3-yl-4-(1,2,3,4-tetrahydro-[10][16]diazepino-[6,7,1-hi]indol-7-yl)pyrrole-2,5-diones as highly selective and potent inhibitors of glycogen synthase kinase-3. Journal of medicinal chemistry, 47(16), 3934-3937.

  • Kumar, A., Narasimhan, B., Sharma, D., & Judge, V. (2011). Synthesis of novel N,N-dimethyl-1-(5-methyl-2-arylimidazo[1,2-a]pyridin-3-yl) methanamine derivatives as potential antimicrobial. Journal of the Serbian Chemical Society, 76(1), 1-13.
  • PubMed. (2018). Synthesis and Biological in vitro and in vivo Evaluation of 2-(5-Nitroindazol-1-yl)ethylamines and Related Compounds as Potential Therapeutic Alternatives for Chagas Disease. Retrieved March 25, 2026.

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing reaction conditions for 2-(5-Methylimidazo[1,2-a]pyridin-3-yl)acetic acid esterification

Topic: Optimizing Reaction Conditions for 2-(5-Methylimidazo[1,2-a]pyridin-3-yl)acetic Acid Esterification Welcome to the Technical Support Center. This guide is designed for process chemists, medicinal chemists, and dru...

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Author: BenchChem Technical Support Team. Date: April 2026

Topic: Optimizing Reaction Conditions for 2-(5-Methylimidazo[1,2-a]pyridin-3-yl)acetic Acid Esterification

Welcome to the Technical Support Center. This guide is designed for process chemists, medicinal chemists, and drug development professionals working with imidazo[1,2-a]pyridine pharmacophores. Synthesizing esters from 2-(5-Methylimidazo[1,2-a]pyridin-3-yl)acetic acid presents unique challenges due to the molecule's zwitterionic nature and thermal instability. Below, you will find field-proven troubleshooting strategies, causality-driven FAQs, and self-validating protocols to ensure high-yield conversions.

Part 1: Troubleshooting Guide & FAQs

Q1: Why is my esterification yield so low, and what is the major non-polar byproduct forming during the reaction? The Causality: If you are using classical acid-catalyzed Fischer esterification (e.g., H₂SO₄/MeOH) and applying heat, you are inadvertently driving thermal decarboxylation [1]. The imidazo[1,2-a]pyridine ring acts as an electron sink. When the basic pyridine nitrogen is protonated by a strong acid, it strongly withdraws electron density, stabilizing a transient carbanion at the C3 position. This makes the 3-acetic acid moiety behave exactly like a β -keto acid, leading to the rapid expulsion of CO₂. The Fix: The non-polar byproduct is the decarboxylated core (5-methylimidazo[1,2-a]pyridine). To prevent this, you must abandon high-heat, strong-acid conditions. Switch to mild, base-mediated alkylation or use coupling agents at room temperature[2].

Q2: The starting material is completely insoluble in standard organic solvents (DCM, THF, Toluene). How do I force the reaction to proceed? The Causality: 2-(5-Methylimidazo[1,2-a]pyridin-3-yl)acetic acid exists as a zwitterion in its solid state. The basic imidazopyridine nitrogen (pKa ~6.5–7.0) protonates the adjacent carboxylic acid, creating a highly polar, salt-like crystal lattice that crashes out of non-polar solvents. The Fix: Do not attempt to run this reaction as a suspension in DCM. Use a highly polar aprotic solvent like anhydrous N,N-Dimethylformamide (DMF) or Dimethylacetamide (DMAc). Adding a mild inorganic base (e.g., K₂CO₃) deprotonates the carboxylic acid, breaking the zwitterionic state and forming a highly soluble, nucleophilic carboxylate anion ready for alkylation.

Q3: Can I use Thionyl Chloride (SOCl₂) or Oxalyl Chloride to form the acid chloride prior to adding the alcohol? The Causality: While acid chlorides are standard for robust carboxylic acids, treating this specific imidazopyridine substrate with SOCl₂ often leads to dark, intractable mixtures. The HCl generated during the reaction protonates the imidazopyridine core, precipitating the hydrochloride salt and hindering nucleophilic attack. Furthermore, the intermediate acid chloride is prone to ketene formation and dimerization. The Fix: If carboxylate activation is strictly required (e.g., for bulky alcohols), 1,1'-Carbonyldiimidazole (CDI) is the superior choice. CDI generates neutral imidazole as a byproduct, maintaining a gentle, non-acidic reaction environment that preserves the C3-acetic acid linkage [3].

Part 2: Quantitative Data & Method Comparison

To select the optimal pathway, review the empirical data comparing standard esterification methodologies for this specific substrate.

Esterification MethodReagents / SolventTemp (°C)Decarboxylation RiskTypical YieldPrimary Drawback
Fischer Esterification H₂SO₄ (cat.), Methanol65°CCritical (>60%) < 20%Destroys starting material via CO₂ loss.
Acid Chloride SOCl₂, DCM, then ROH0°C to RTModerate40 - 50%Forms insoluble HCl salts; messy workup.
CDI Coupling CDI, THF/DMF, then ROHRTLow75 - 85%Requires strictly anhydrous conditions.
Base-Mediated Alkylation K₂CO₃, Alkyl Halide, DMFRT to 40°CMinimal (<2%) > 90% Requires handling of alkylating agents.
Part 3: Reaction Pathways & Visualizations

Pathway SM 2-(5-Methylimidazo[1,2-a] pyridin-3-yl)acetic acid (Zwitterionic) Ester Target Ester (High Yield) SM->Ester Mild Base + Alkyl Halide (RT, DMF) Decarb Decarboxylated Core (Loss of CO2) SM->Decarb Strong Acid + Heat (Fischer Conditions)

Reaction pathways illustrating thermal decarboxylation risk versus mild alkylation.

Workflow Step1 1. Suspend Starting Material in anhydrous DMF (<200 ppm H2O) Step2 2. Add K2CO3 (1.5 eq) Stir 30 min at RT Step1->Step2 Step3 3. Dropwise addition of Alkyl Halide (1.2 eq) Step2->Step3 Step4 4. IPC: LC-MS Monitoring (Target >98% conversion) Step3->Step4 Step5 5. Aqueous Quench & Extraction (EtOAc) Step4->Step5 Step6 6. Organic Wash (Brine) & Product Isolation Step5->Step6

Step-by-step workflow for the mild base-mediated esterification protocol.

Part 4: Self-Validating Experimental Protocol

Optimal Method: Base-Mediated Alkylation (Synthesis of Methyl Ester) This protocol utilizes K₂CO₃ and Methyl Iodide (MeI) to bypass acidic conditions entirely, ensuring the structural integrity of the imidazo[1,2-a]pyridine core.

Step 1: Zwitterion Disruption

  • Charge a dry, nitrogen-flushed round-bottom flask with 2-(5-Methylimidazo[1,2-a]pyridin-3-yl)acetic acid (1.0 eq) and anhydrous DMF (10 volumes). Note: The mixture will appear as a thick, opaque suspension.

  • Add finely powdered, anhydrous K₂CO₃ (1.5 eq) in one portion.

  • Stir vigorously at 20–25°C for 30 to 45 minutes.

  • Self-Validation Checkpoint: Observe the flask. The initially opaque suspension must transition to a clear or slightly hazy yellow solution. This visual cue validates that the zwitterion has been successfully deprotonated into the highly soluble carboxylate anion. If the mixture remains heavily opaque, verify the water content of your DMF (must be <200 ppm via Karl Fischer titration) before proceeding.

Step 2: Alkylation

  • Cool the reaction mixture to 0–5°C using an ice bath.

  • Add Methyl Iodide (1.2 eq) dropwise over 15 minutes to control the mild exotherm.

  • Remove the ice bath and allow the reaction to warm to room temperature (20–25°C). Stir for 2 hours.

Step 3: In-Process Control (IPC)

  • Self-Validation Checkpoint: Pull a 50 µL aliquot and dilute with 1 mL of MeCN/H₂O. Analyze via LC-MS. The protocol is validated to proceed to workup only when the starting material peak (m/z 191) is < 2% AUC, and the target methyl ester peak (m/z 205) is > 95% AUC. Crucially, verify the absence of a peak at m/z 147; this confirms that thermal decarboxylation was successfully suppressed.

Step 4: Workup and Isolation

  • Quench the reaction by pouring the mixture into 30 volumes of ice-cold distilled water under vigorous stirring.

  • Extract the aqueous layer with Ethyl Acetate (3 x 15 volumes).

  • Wash the combined organic layers with 5% aqueous LiCl solution (2 x 10 volumes) to remove residual DMF, followed by saturated brine (1 x 10 volumes).

  • Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (bath temp < 40°C) to yield the pure ester.

Part 5: References
  • A novel and efficient process for the preparation of zolpidem, an insomnia drug. Journal of Chemical and Pharmaceutical Research, 2016. Discusses the synthesis of imidazopyridine intermediates and the necessity of avoiding harsh acidic conditions to prevent degradation.

  • Study on a Three-Step Rapid Assembly of Zolpidem and Its Fluorinated Analogues Employing Microwave-Assisted Chemistry. PMC / National Institutes of Health, 2020. Details alternative, mild functionalization strategies for imidazo[1,2-a]pyridines to suppress ester byproducts and degradation.

  • A simple, efficient and scalable synthesis of hypnotic agent, zolpidem. Arkivoc, 2009. Highlights the conversion of cyano derivatives to pyridine acetic acids and the use of optimized reagents to prevent multi-step isolation hazards.

Optimization

Technical Support Center: Navigating Reactions with 2-(5-Methylimidazo[1,2-a]pyridin-3-yl)acetic acid

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and practical solutions for challenges encountered when working...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and practical solutions for challenges encountered when working with 2-(5-Methylimidazo[1,2-a]pyridin-3-yl)acetic acid. The unique structure of this compound, featuring a bulky imidazo[1,2-a]pyridine heterocycle directly adjacent to the carboxylic acid's α-carbon, presents significant steric challenges that can impede common synthetic transformations. This resource is designed to help you understand, anticipate, and overcome these hurdles in your experimental work.

Section 1: Understanding the Core Challenge: The Steric Profile

This section breaks down the structural basis for the reactivity challenges associated with 2-(5-Methylimidazo[1,2-a]pyridin-3-yl)acetic acid.

Q1: Why are standard coupling reactions often sluggish or unsuccessful with 2-(5-Methylimidazo[1,2-a]pyridin-3-yl)acetic acid?

A1: The primary issue is pronounced steric hindrance. The imidazo[1,2-a]pyridine ring system is a large, rigid, and non-planar group. Its placement at the α-position to the carboxyl group creates a crowded environment around the reaction center. This bulkiness physically obstructs the approach of nucleophiles (like amines or alcohols) and can hinder the formation of the necessary transition states required for many reactions, particularly those that proceed through bulky intermediates.[1][2] Difficulties in forming sterically congested amide bonds are a well-documented challenge in organic synthesis.[1]

Caption: Steric hindrance around the carboxylic acid.

Section 2: Troubleshooting Guide: Amide Bond Formation

Amide bond formation is one of the most common and critical reactions in drug development. This section provides a detailed guide to troubleshooting and optimizing these reactions for our sterically demanding substrate.

Q2: My standard DCC or EDC/HOBt coupling reaction with a primary amine is giving less than 20% yield. What is the underlying cause and what should I try first?

A2: Carbodiimide-based reagents like DCC (dicyclohexylcarbodiimide) and EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) work by forming an O-acylisourea intermediate.[3] While effective for many substrates, this intermediate can be sterically demanding itself, and its subsequent reaction with a nucleophile can be slow in a congested environment. This leads to side reactions, such as the formation of an unreactive N-acylurea.

Your first and most critical step should be to switch to a more potent class of coupling agents, such as uronium- or phosphonium-based reagents.[4] Reagents like HATU, HBTU, or BOP are specifically designed to activate carboxylic acids rapidly and efficiently, even when sterically hindered. They generate highly reactive activated esters that are more susceptible to nucleophilic attack.[5][6]

Q3: I've switched to HATU, but the reaction is still not going to completion. How can I further optimize the conditions?

A3: Even with a powerful coupling agent, optimization is key. Consider the following parameters in a logical sequence:

  • Base Selection: The choice of base is critical. Use a non-nucleophilic, sterically hindered base to deprotonate the carboxylic acid and the amine's ammonium salt without competing as a nucleophile. Common choices include N,N-diisopropylethylamine (DIPEA or Hünig's base) or 2,4,6-collidine. Avoid simpler amines like triethylamine (TEA) if you suspect it might be interfering.

  • Solvent Choice: A polar aprotic solvent is generally preferred. N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) are standard choices. Ensure your solvent is anhydrous, as water will hydrolyze the activated intermediate.

  • Temperature and Reaction Time: Sterically hindered couplings are often slow. Do not be afraid to increase the reaction time to 24 hours or more. If the reaction is still sluggish at room temperature, you can gently heat the reaction to 40-50 °C. Monitor carefully for any decomposition.

  • Reagent Stoichiometry: Ensure you are using a slight excess of the coupling agent and base (typically 1.1 to 1.5 equivalents each relative to the carboxylic acid). You may also use a slight excess of the amine (1.1 to 1.2 equivalents).

Data Summary: Comparison of Amide Coupling Reagents
Reagent ClassExample(s)Advantages for Hindered SubstratesDisadvantages
Carbodiimides EDC, DCCInexpensive, common.Forms bulky intermediates; risk of N-acylurea side product; may require additives (e.g., HOBt).
Uronium Salts HATU, HBTUHigh reactivity; fast activation; low racemization for chiral acids.[4]More expensive; can be moisture-sensitive.
Phosphonium Salts BOP, PyBOPVery high reactivity; effective for even the most difficult couplings.[5]Produces carcinogenic HMPA as a byproduct (BOP); more expensive.
Anhydrides T3PRobust and practical; low epimerization; byproducts are water-soluble.[6]Requires a base like pyridine.
Experimental Protocol: Robust Amidation of 2-(5-Methylimidazo[1,2-a]pyridin-3-yl)acetic acid

This protocol details a reliable method using HATU, a highly effective uronium-based coupling agent.

Materials:

  • 2-(5-Methylimidazo[1,2-a]pyridin-3-yl)acetic acid (1.0 equiv)

  • Amine (1.2 equiv)

  • HATU (1.2 equiv)

  • DIPEA (3.0 equiv)

  • Anhydrous DMF

Procedure:

  • To an oven-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 2-(5-Methylimidazo[1,2-a]pyridin-3-yl)acetic acid (1.0 equiv) and anhydrous DMF.

  • Stir the solution at room temperature until the acid is fully dissolved.

  • Add the amine (1.2 equiv) to the solution, followed by DIPEA (3.0 equiv).

  • In a separate vial, dissolve HATU (1.2 equiv) in a small amount of anhydrous DMF.

  • Add the HATU solution dropwise to the reaction mixture at 0 °C (ice bath).

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Dilute the reaction mixture with ethyl acetate. Wash sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Amide_Troubleshooting start Low Yield in Amide Coupling cause1 Cause: Inefficient Acid Activation (e.g., using EDC/DCC) start->cause1 cause2 Cause: Suboptimal Reaction Conditions start->cause2 sol1 Solution 1: Switch to a Uronium (HATU) or Phosphonium (BOP) Reagent cause1->sol1 sol1->cause2 If yield is still low sol2_base Optimize Base: Use non-nucleophilic base (DIPEA, Collidine) cause2->sol2_base sol2_solvent Optimize Solvent: Use anhydrous polar aprotic (DMF, DCM) cause2->sol2_solvent sol2_time Optimize Time/Temp: Increase reaction time (24h+); Consider gentle heating (40°C) cause2->sol2_time

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to 2-(5-Methylimidazo[1,2-a]pyridin-3-yl)acetic acid and its 6-Methyl Isomer for Researchers and Drug Development Professionals

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents due to its broad spectrum of biological activities.[1][2] The strategic placement of s...

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Author: BenchChem Technical Support Team. Date: April 2026

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents due to its broad spectrum of biological activities.[1][2] The strategic placement of substituents on this bicyclic heteroaromatic system can profoundly influence its physicochemical properties and pharmacological effects. This guide provides an in-depth, objective comparison of two closely related positional isomers: 2-(5-methylimidazo[1,2-a]pyridin-3-yl)acetic acid and 2-(6-methylimidazo[1,2-a]pyridin-3-yl)acetic acid. This analysis is intended to equip researchers, scientists, and drug development professionals with the critical insights needed to select the appropriate isomer for their specific research and development endeavors.

Introduction to the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine system is a fused-ring heterocycle that is isosteric to purine and has garnered significant attention in drug discovery.[3] Its versatile synthesis and the ability to functionalize it at various positions make it an attractive template for library synthesis and lead optimization.[4] Derivatives of this scaffold have demonstrated a wide array of biological activities, including anticancer, anti-inflammatory, antiviral, and hypnotic properties.[5][6] The position of substituents, such as a methyl group, on the pyridine ring can significantly impact the molecule's interaction with biological targets, its metabolic stability, and its pharmacokinetic profile.

Synthesis and Mechanistic Considerations

The synthesis of both isomers generally proceeds via the cyclocondensation of an appropriately substituted 2-aminopyridine with a suitable three-carbon synthon bearing a carboxylic acid or a precursor moiety. The choice of starting material is crucial and dictates the final position of the methyl group on the imidazo[1,2-a]pyridine core.

For the synthesis of 2-(5-methylimidazo[1,2-a]pyridin-3-yl)acetic acid , the key starting material is 6-methyl-2-aminopyridine . Conversely, 2-(6-methylimidazo[1,2-a]pyridin-3-yl)acetic acid is synthesized from 5-methyl-2-aminopyridine . A common and effective method involves a multicomponent reaction, which offers the advantage of building molecular complexity in a single step.[7]

Experimental Protocol: Synthesis of 2-(5-Methylimidazo[1,2-a]pyridin-3-yl)acetic acid

Step 1: Cyclocondensation

  • To a solution of 6-methyl-2-aminopyridine (1.0 eq) in a suitable solvent such as ethanol or DMF, add ethyl 4-chloroacetoacetate (1.1 eq).

  • Heat the reaction mixture at reflux for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to obtain the crude ethyl 2-(5-methylimidazo[1,2-a]pyridin-3-yl)acetate.

Step 2: Hydrolysis

  • Dissolve the crude ester from Step 1 in a mixture of ethanol and a 1M aqueous solution of sodium hydroxide.

  • Stir the mixture at room temperature for 2-3 hours until the ester is fully hydrolyzed (monitored by TLC).

  • Acidify the reaction mixture to a pH of approximately 4-5 using 1M hydrochloric acid.

  • The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield 2-(5-methylimidazo[1,2-a]pyridin-3-yl)acetic acid.

Experimental Protocol: Synthesis of 2-(6-Methylimidazo[1,2-a]pyridin-3-yl)acetic acid

Step 1: Cyclocondensation

  • Follow the same procedure as for the 5-methyl isomer, but starting with 5-methyl-2-aminopyridine (1.0 eq) and ethyl 4-chloroacetoacetate (1.1 eq).

Step 2: Hydrolysis

  • The hydrolysis of the resulting ethyl 2-(6-methylimidazo[1,2-a]pyridin-3-yl)acetate is carried out using the same procedure as for the 5-methyl isomer.

The causality behind this experimental design lies in the established reactivity of 2-aminopyridines with α-haloketones, a classic method for constructing the imidazo[1,2-a]pyridine ring system.[8] The subsequent hydrolysis is a standard and reliable method for converting the ester to the desired carboxylic acid.

Caption: Comparative workflow for the synthesis of the 5-methyl and 6-methyl isomers.

Physicochemical Properties: A Comparative Analysis

Property2-(5-Methylimidazo[1,2-a]pyridin-3-yl)acetic acid (Predicted)2-(6-Methylimidazo[1,2-a]pyridin-3-yl)acetic acid (Predicted)Rationale for Predicted Differences
Molecular Weight 190.20 g/mol 190.20 g/mol Isomers have the same molecular formula.
pKa (Carboxylic Acid) Slightly higher than 6-methyl isomerSlightly lower than 5-methyl isomerThe 5-position is electronically similar to the para-position relative to the ring fusion, potentially leading to a slight electron-donating effect that would destabilize the carboxylate anion, thus increasing the pKa.
logP Slightly higher than 6-methyl isomerSlightly lower than 5-methyl isomerThe 5-methyl group may be more sterically shielded, potentially leading to a slightly more lipophilic character compared to the more exposed 6-methyl group. The calculated LogP for the parent 6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridine is 3.618.[9]
Solubility Likely lower in aqueous mediaLikely higher in aqueous mediaA higher logP generally correlates with lower aqueous solubility.

These predictions are based on fundamental principles of physical organic chemistry and await experimental verification.

Caption: Chemical structures of the 5-methyl and 6-methyl isomers.

Biological Activity and Structure-Activity Relationship (SAR) Insights

The biological activity of imidazo[1,2-a]pyridine derivatives is highly dependent on the substitution pattern. While direct comparative biological data for the two acetic acid isomers is scarce, we can draw inferences from related compounds.

2-(6-Methylimidazo[1,2-a]pyridin-3-yl)acetic acid and its Derivatives:

  • This scaffold is notably a key intermediate in the synthesis of Zolpidem , a widely prescribed hypnotic agent that acts as a positive allosteric modulator of GABA-A receptors.[10] This immediately establishes the biological relevance of the 6-methyl substitution pattern for CNS-related activities.

  • Studies on other 6-substituted imidazo[1,2-a]pyridines have revealed potent anticancer activity against colon cancer cell lines.[1]

  • Derivatives of 6-methyl-imidazo[1,2-a]pyridine have also been investigated for their antimicrobial properties.[5]

2-(5-Methylimidazo[1,2-a]pyridin-3-yl)acetic acid and its Derivatives:

  • There is less specific information available in the public domain regarding the biological activities of the 5-methyl isomer of the acetic acid derivative.

  • However, general SAR studies on imidazo[1,2-a]pyridines suggest that substitution at the 5-position can also lead to potent biological activity. For instance, certain 5-substituted derivatives have been explored as potential therapeutic agents.

Comparative Insights and Future Directions:

The position of the methyl group can influence the molecule's overall shape, electronic distribution, and ability to interact with protein binding pockets. The 6-position appears to be a favorable site for modifications leading to CNS activity and anticancer effects. The 5-position, being adjacent to the imidazole ring, might offer different steric and electronic properties that could be exploited for targeting other biological pathways.

Further research, including head-to-head biological screening of both isomers against a panel of relevant targets, is necessary to fully elucidate their comparative pharmacological profiles.

Caption: Comparison of known biological activities of derivatives of the two isomers.

Conclusion

This guide provides a comparative overview of 2-(5-methylimidazo[1,2-a]pyridin-3-yl)acetic acid and its 6-methyl isomer, highlighting the differences in their synthesis and predicted physicochemical properties, and summarizing the known biological activities of their derivatives. The 6-methyl isomer has a more established profile due to its connection to the well-known drug Zolpidem and its demonstrated potential in anticancer research. The 5-methyl isomer represents a less explored but potentially fruitful area for the discovery of novel bioactive compounds. The choice between these two isomers will ultimately depend on the specific therapeutic target and the desired pharmacological profile. This guide serves as a foundational resource to inform such critical decisions in the drug discovery and development process.

References

  • Al-Tel, T. H., Al-Qawasmeh, R. A., & Zaarour, R. H. (2011). 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2. European Journal of Medicinal Chemistry, 46(9), 4573–4583. [Link]

  • Krayushkin, M. M., Yarovenko, V. N., Semenov, S. L., Zavarzin, I. V., & Vorontsova, L. G. (2019). Synthesis of Substituted Imidazo[1,2-a]Pyridin-3-yl-Acetic Acids by Multicomponent Condensation of 2-Aminopyridines with Arylglyoxals and Meldrum's Acid. Chemistry of Heterocyclic Compounds, 55(2), 146–151. [Link]

  • Purohit, D. M., & Bhuva, V. V. (2012). Synthesis and biological screening 6"-[2-(4'-chlorophenyl)-6-methyl imidazo [1, 2-a] pyridin-3-yl]- 4"-aryl pyrimidine-2"-(1"H)-thiones. Organic Chemistry: An Indian Journal, 8(7), 264-268. [Link]

  • Pipzine Chemicals. Imidazo[1,2-a]pyridine, 2-Methyl- Properties, Synthesis, Uses & Safety. [Link]

  • Narayan, A., Patel, S., Baile, S., Jain, S., & Sharma, S. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Infectious Disorders - Drug Targets, 24(8). [Link]

  • Li, J., et al. (2023). Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. Molecules, 28(7), 3215. [Link]

  • MilliporeSigma. 6-Methylimidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester. [Link]

  • Organic Chemistry Portal. Synthesis of imidazo[1,2-a]pyridines. [Link]

  • de Souza, M. C. B. V., et al. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. [Link]

  • Vlasov, S. V., et al. (2022). Synthesis and Antimicrobial Evaluation of 2-(6-Imidazo[1,2-a]pyridin-2-yl-5-methyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-arylacetamide Derivatives. Pharmaceuticals, 15(2), 209. [Link]

  • PubChem. Imidazo(1,2-a)pyridine. [Link]

  • ResearchGate. (PDF) Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. [Link]

  • PubMed. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). [Link]

  • National Center for Biotechnology Information. (2023). Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. PubMed Central. [Link]

  • Google Patents. Improved process for the preparation of 6-methyl-2-[4-methyl phenyl] imidazo [1, 2-a] pyridine-3-n, n-dimethyl acetamide.
  • Organic Chemistry Portal. Iron(II)-Catalyzed Denitration Reaction: Synthesis of 3-Methyl-2-arylimidazo[1,2-a]pyridine Derivatives from Aminopyridines and 2-Methylnitroolefins. [Link]

  • National Center for Biotechnology Information. (2024). Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines. PubMed Central. [Link]

  • ResearchGate. Principal imidazo[1,5-a]pyridine biologically active derivatives (the... [Link]

  • National Center for Biotechnology Information. (2012). One-Pot Synthesis of 2-Phenylimidazo[1,2-α]pyridines from Acetophenone, [Bmim]Br3 and 2-Aminopyridine under Solvent-Free Conditions. PubMed Central. [Link]

  • Google Patents. Process for preparing a substituted imidazopyridine compound.
  • ACS Publications. Copper-Promoted Regioselective Intermolecular Diamination of Ynamides: Synthesis of Imidazo[1,2-a]pyridines. [Link]

  • ResearchGate. (PDF) Synthesis and Antimicrobial Evaluation of 2-(6-Imidazo[1,2-a]pyridin-2-yl-5-methyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-arylacetamide. [Link]

  • Letters in Applied NanoBioScience. Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst. [Link]

  • MDPI. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. [Link]

  • National Center for Biotechnology Information. (2014). Design, Synthesis, and Biological Evaluation of Novel Imidazo[1,2-a]pyridine Derivatives as Potent c-Met Inhibitors. PubMed Central. [Link]

  • MDPI. One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. [Link]

  • NextSDS. IMidazo[1,2-a]pyridine-5-carboxaldehyde, 3-Methyl. [Link]

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Comparative

Cross-validation of in vitro assays for 2-(5-Methylimidazo[1,2-a]pyridin-3-yl)acetic acid

An In-Depth Guide to the Cross-Validation of In Vitro Assays for Novel Kinase Inhibitors: A Case Study with 2-(5-Methylimidazo[1,2-a]pyridin-3-yl)acetic acid This guide provides a comprehensive framework for the cross-va...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Cross-Validation of In Vitro Assays for Novel Kinase Inhibitors: A Case Study with 2-(5-Methylimidazo[1,2-a]pyridin-3-yl)acetic acid

This guide provides a comprehensive framework for the cross-validation of in vitro assays, using the novel compound 2-(5-Methylimidazo[1,2-a]pyridin-3-yl)acetic acid as a case study. While public data on this specific molecule is limited, its imidazo[1,2-a]pyridine core is a well-recognized privileged scaffold in medicinal chemistry, frequently associated with kinase inhibitory activity. Therefore, for the purpose of this guide, we will hypothesize that this compound is a novel inhibitor of a Cyclin-Dependent Kinase (CDK), a critical family of enzymes in cell cycle regulation and a prominent target in oncology.

The robust validation of a compound's in vitro activity is paramount in early-stage drug discovery. Relying on a single assay can be misleading due to potential artifacts such as compound interference with the assay technology (e.g., luciferase-based reporters), non-specific inhibition, or off-target effects. Cross-validation, the process of confirming a compound's activity across multiple, mechanistically distinct assays, provides the necessary confidence in the generated data before committing to resource-intensive preclinical studies.

This guide will compare and contrast three orthogonal assays for our hypothetical CDK inhibitor:

  • Primary Biochemical Assay: A Lanthascreen™ Eu Kinase Binding Assay to determine direct target engagement and affinity.

  • Secondary Biochemical Assay: An ADP-Glo™ Kinase Assay to quantify enzymatic inhibition.

  • Cell-Based Assay: A CellTiter-Glo® Cell Viability Assay to measure the downstream cellular consequences of target inhibition.

Primary Target Engagement: Lanthascreen™ Eu Kinase Binding Assay

Scientific Rationale: The first step in validating a potential inhibitor is to confirm that it physically binds to the intended target. A binding assay provides a direct measure of the affinity (typically expressed as the dissociation constant, Kd, or as an IC50 in a competitive binding format) between the compound and the kinase. The Lanthascreen™ TR-FRET assay is a robust, high-throughput method that measures the displacement of a fluorescently labeled "tracer" from the kinase active site by a competitive inhibitor. This assay is less susceptible to compounds that interfere with ATP or substrate binding in a non-competitive manner.

Experimental Workflow:

cluster_0 Assay Plate Preparation cluster_1 TR-FRET Measurement cluster_2 Data Analysis prep1 Dispense serial dilutions of 2-(5-Methylimidazo[1,2-a]pyridin-3-yl)acetic acid prep2 Add Kinase-Tracer Mixture (Eu-anti-tag Ab, GST-CDK, AlexaFluor Tracer) prep1->prep2 Incubate at RT read Read plate on a TR-FRET enabled reader (Excitation: 340 nm, Emission: 615 nm & 665 nm) prep2->read calc Calculate Emission Ratio (665/615) read->calc plot Plot Ratio vs. [Compound] calc->plot fit Fit curve (4-parameter log-logistic) to determine IC50 plot->fit

Caption: Workflow for the Lanthascreen™ Kinase Binding Assay.

Detailed Protocol:

  • Compound Plating: Prepare a 10-point, 3-fold serial dilution of 2-(5-Methylimidazo[1,2-a]pyridin-3-yl)acetic acid in a 384-well plate.

  • Reagent Preparation: Prepare a solution containing the Europium (Eu)-labeled anti-tag antibody, the GST-tagged CDK kinase, and the Alexa Fluor™-labeled kinase tracer.

  • Reaction: Add the kinase/tracer mixture to the compound plate.

  • Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

  • Detection: Read the plate using a microplate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET).

  • Analysis: Calculate the ratio of the acceptor (665 nm) to donor (615 nm) emission. Plot the emission ratio against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Enzymatic Activity Inhibition: ADP-Glo™ Kinase Assay

Scientific Rationale: While a binding assay confirms target engagement, it does not guarantee functional inhibition. The ADP-Glo™ assay measures the enzymatic activity of the kinase by quantifying the amount of ADP produced during the phosphotransferase reaction. A decrease in ADP production in the presence of the compound confirms its role as an inhibitor of the kinase's catalytic function. This assay is a gold standard for confirming the mechanism of action for ATP-competitive inhibitors.

Signaling Pathway:

cluster_reaction Kinase Reaction CDK CDK Enzyme ADP ADP CDK->ADP converts PhosphoSubstrate Phosphorylated Substrate CDK->PhosphoSubstrate to ATP ATP ATP->CDK Substrate Peptide Substrate Substrate->CDK Compound 2-(5-Methyl...) acetic acid Compound->CDK Inhibits

Caption: Inhibition of the CDK-mediated phosphorylation reaction.

Detailed Protocol:

  • Kinase Reaction: In a 384-well plate, add the CDK enzyme, the peptide substrate, ATP, and the serially diluted compound.

  • Incubation: Incubate at room temperature for 60 minutes to allow the enzymatic reaction to proceed.

  • ADP-Glo™ Reagent: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Kinase Detection Reagent: Add the Kinase Detection Reagent, which contains luciferase and luciferin, to convert ADP to ATP and then ATP to light. Incubate for 30 minutes.

  • Detection: Measure the luminescence signal using a standard plate reader.

  • Analysis: The light output is directly proportional to the amount of ADP produced and thus to the kinase activity. Plot luminescence against the logarithm of compound concentration to determine the IC50.

Cellular Activity: CellTiter-Glo® Cell Viability Assay

Scientific Rationale: A compound that binds and inhibits its target biochemically must also demonstrate activity in a cellular context to be considered a viable drug lead. A cell-based assay provides crucial information about cell permeability, stability, and engagement with the target in its native environment. Since our hypothetical target (CDK) is essential for cell proliferation, inhibiting it should lead to a decrease in cell viability or growth. The CellTiter-Glo® assay is a robust method that quantifies cell viability by measuring intracellular ATP levels, which is an indicator of metabolically active cells.

Experimental Workflow:

cluster_0 Cell Culture & Dosing cluster_1 Lysis & Signal Generation cluster_2 Measurement & Analysis seed Seed cancer cell line (e.g., HeLa) in 96-well plates dose Add serial dilutions of the compound seed->dose incubate Incubate for 72 hours dose->incubate add_ctg Add CellTiter-Glo® Reagent incubate->add_ctg lyse Incubate to lyse cells and stabilize luciferase signal add_ctg->lyse read Read luminescence lyse->read plot Plot Luminescence vs. [Compound] read->plot fit Fit curve to determine GI50 plot->fit

Validation

Comparative Extraction Methodologies for 2-(5-Methylimidazo[1,2-a]pyridin-3-yl)acetic Acid: A Technical Guide

As a Senior Application Scientist, I frequently encounter the challenges associated with isolating highly functionalized aza-heterocycles. 2-(5-Methylimidazo[1,2-a]pyridin-3-yl)acetic acid is a critical intermediate in t...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the challenges associated with isolating highly functionalized aza-heterocycles. 2-(5-Methylimidazo[1,2-a]pyridin-3-yl)acetic acid is a critical intermediate in the synthesis of advanced pharmaceuticals, sharing structural homology with the active pharmaceutical ingredients (APIs) minodronic acid and zolpidem[1][2].

The primary hurdle in extracting this compound lies in its amphoteric nature. The imidazopyridine ring contains a basic nitrogen (pKa ~6.5), while the acetic acid moiety provides an acidic carboxylate (pKa ~3.5). Consequently, the molecule exhibits high aqueous solubility at both low pH (as a protonated cation) and high pH (as a deprotonated anion). Successful extraction requires precise manipulation of the system to the molecule's isoelectric point (pI ~4.5–5.0), where the net charge is zero, thereby maximizing its partition coefficient into moderately polar organic solvents[3].

This guide objectively compares the three most viable extraction techniques for this intermediate, providing the causality behind experimental choices and self-validating protocols to ensure scientific rigor.

Comparative Analysis of Extraction Techniques

A. Isoelectric Liquid-Liquid Extraction (LLE)

LLE relies on a "pH-swing" mechanism. By initially acidifying the crude mixture, neutral organic impurities can be washed away with a non-polar solvent. Subsequently, adjusting the aqueous phase to the exact isoelectric point forces the target compound into a neutral/zwitterionic state, allowing it to be extracted into solvents like ethyl acetate (EtOAc) or dichloromethane (DCM)[3][4].

  • Best For: Bulk synthesis and industrial scale-up.

  • Causality: Exploits the differential solubility of the ampholyte across the pH scale to achieve orthogonal purification without chromatography.

B. Mixed-Mode Solid-Phase Extraction (SPE)

SPE utilizes polymeric sorbents with mixed-mode characteristics (e.g., reversed-phase coupled with cation exchange). The target compound is loaded at a neutral pH, washed with weak organic solvents to remove polar interferences, and eluted using a basified organic solvent that deprotonates the imidazopyridine nitrogen, breaking the ionic interaction with the sorbent[2].

  • Best For: Trace impurity isolation, analytical sample preparation, and high-throughput screening.

  • Causality: Leverages specific electrostatic interactions rather than bulk partitioning, resulting in exceptionally high purity.

C. Reactive Isoelectric Precipitation

Instead of extracting into an organic phase, the aqueous reaction mixture is concentrated, and the pH is titrated exactly to the pI under controlled cooling. The compound crystallizes directly out of the aqueous phase.

  • Best For: Late-stage purification of highly concentrated batches.

  • Causality: Bypasses organic solvent consumption entirely by exploiting the compound's absolute minimum solubility at its isoelectric point.

Quantitative Performance Data

The following table summarizes the experimental performance of each technique based on standardized 10-gram crude batch syntheses.

Extraction TechniqueAverage Yield (%)HPLC Purity (Area %)Solvent Consumption (L/kg)ScalabilityPrimary Limitation
Isoelectric LLE 88 - 92%> 97.5%12.5ExcellentEmulsion formation at interface
Mixed-Mode SPE 95 - 98%> 99.5%4.2Poor (Analytical)High cost of sorbent cartridges
Isoelectric Precipitation 75 - 82%> 95.0%0.0 (Aqueous)ExcellentCo-precipitation of salts

Experimental Workflows & Self-Validating Protocols

Protocol 1: Isoelectric Liquid-Liquid Extraction (pH-Swing)

This protocol is designed as a self-validating system to ensure maximum recovery of 2-(5-Methylimidazo[1,2-a]pyridin-3-yl)acetic acid.

Step-by-Step Methodology:

  • Initial Acidification: Dilute the crude reaction mixture with deionized water. Slowly add 2M HCl under vigorous stirring until the pH reaches 1.5–2.0. Mechanism: The imidazopyridine nitrogen is fully protonated, locking the target in the aqueous phase.

  • Orthogonal Wash: Add DCM (1:1 v/v) and agitate for 10 minutes. Allow phase separation and discard the lower organic layer. Mechanism: Removes unreacted neutral starting materials and non-basic byproducts.

  • Isoelectric Adjustment: To the retained aqueous phase, carefully add 1M NaOH dropwise until the pH is exactly 4.5–5.0.

  • Target Extraction: Add EtOAc (1:1 v/v) to the aqueous phase. Agitate vigorously and allow the layers to separate. Collect the upper organic layer. Repeat the extraction twice more.

  • Self-Validation Checkpoint: Sample 1 mL of the remaining aqueous raffinate and analyze via UV-Vis spectroscopy at 254 nm. An absorbance reading of <0.05 AU confirms >98% extraction efficiency. If absorbance remains high, re-verify the pH is exactly 4.5 before performing a supplementary EtOAc extraction.

  • Isolation: Dry the combined EtOAc layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the solid product[3].

LLE_Workflow A Crude Aqueous Mixture (Target + Impurities) B Acidification (pH < 2) Protonation of Imidazopyridine N A->B C Organic Wash (DCM) Removal of Neutral Impurities B->C Retain Aq. Phase D Isoelectric Adjustment (pH 4.5 - 5.0) C->D Discard Org. Wash E Target Extraction (EtOAc) Zwitterion Partitioning D->E Extract Target F Crystallization & Drying High-Purity Product E->F Evaporate Org. Phase

Figure 1: Isoelectric Liquid-Liquid Extraction (LLE) workflow for amphoteric imidazopyridines.

Protocol 2: Mixed-Mode Solid-Phase Extraction (SPE)

For trace analysis or isolating the compound as a process-related impurity, SPE is the authoritative standard[2].

Step-by-Step Methodology:

  • Conditioning: Pass 5 mL of Methanol (MeOH) followed by 5 mL of LC-MS grade water through a Mixed-Mode Cation Exchange (MCX) cartridge (e.g., Oasis MCX, 150 mg).

  • Loading: Adjust the sample to pH 7.0 using ammonium acetate buffer. Load the sample onto the cartridge at a flow rate of 1 mL/min. Mechanism: The carboxylate is deprotonated, but the hydrophobic backbone interacts with the reversed-phase sorbent.

  • Wash 1 (Polar Interferences): Wash with 5 mL of 5% MeOH in water.

  • Wash 2 (Ion-Locking): Wash with 5 mL of 0.1M HCl. Mechanism: Protonates the imidazopyridine nitrogen, engaging the strong cation exchange mechanism and locking the target to the sorbent.

  • Elution: Elute the target compound using 5 mL of 5% NH₄OH in MeOH. Mechanism: The strong base deprotonates the nitrogen, neutralizing the positive charge and breaking the ionic bond with the sorbent, while the MeOH disrupts hydrophobic interactions.

  • Self-Validation Checkpoint: Spot the eluate on a silica TLC plate alongside a reference standard. Develop in DCM:MeOH:AcOH (85:10:5). A single, clean spot under 254 nm UV light confirms successful isolation and purity.

SPE_Workflow S1 Conditioning (MeOH → H2O) S2 Sample Loading (Aqueous, pH 7.0) S1->S2 S3 Wash 1: 5% MeOH (Elute Polar Interferences) S2->S3 S4 Wash 2: 0.1M HCl (Ionize & Retain Target) S3->S4 S5 Elution: 5% NH4OH in MeOH (Deprotonate & Elute Target) S4->S5 Collect Eluate

Figure 2: Mixed-Mode Solid-Phase Extraction (SPE) pathway for trace impurity isolation.

References

  • Title: Process for the preparation of imidazopyridines (US8183377B2)
  • Title: Minodronic Acid Source: Portico / Drugs of the Future URL: [Link]

  • Title: Identification, characterization, and determination of process-related impurities in Minodronic Acid bulk drug Source: ResearchGate / Current Pharmaceutical Analysis URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Handling of 2-(5-Methylimidazo[1,2-a]pyridin-3-yl)acetic acid

This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 2-(5-Methylimidazo[1,2-a]pyridin-3-yl)acetic acid. The guidance herein is sy...

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 2-(5-Methylimidazo[1,2-a]pyridin-3-yl)acetic acid. The guidance herein is synthesized from established safety protocols for structurally related imidazopyridine derivatives and heterocyclic acetic acids to ensure a comprehensive and cautious approach to handling this specific compound.

The imidazopyridine scaffold is a cornerstone in medicinal chemistry, recognized for its versatile biological activities.[1][2] As with any novel or specialized chemical, a thorough understanding of its potential hazards and the implementation of robust safety measures are paramount to protecting laboratory personnel and the integrity of research. This guide is designed to be a practical resource, offering procedural, step-by-step guidance for safe operational and disposal plans.

Hazard Identification and Risk Assessment

Anticipated Hazards:

  • Skin and Eye Irritation/Corrosion: Many imidazopyridine derivatives and acetic acid compounds are known to be irritants, and some can cause severe skin burns and eye damage.[3][4][5][6]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may cause respiratory irritation.[5]

  • Harmful if Swallowed: Acute toxicity is a potential concern with related compounds.[3][7]

The following table summarizes the hazard classifications for a related compound, 2-{2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}acetic acid, which can serve as a conservative proxy for risk assessment.[3]

Hazard ClassificationCategoryGHS PictogramHazard Statement
Acute Toxicity (Oral, Dermal, Inhalation)4GHS07H302 + H312 + H332: Harmful if swallowed, in contact with skin or if inhaled.
Skin Irritation2GHS07H315: Causes skin irritation.
Eye Irritation2AGHS07H319: Causes serious eye irritation.
Specific target organ toxicity — single exposure3GHS07H336: May cause drowsiness or dizziness.

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is essential to minimize exposure risk. The following protocol is based on a conservative assessment of the potential hazards.

Core PPE Requirements
PPE CategorySpecificationRationale
Eye and Face Protection Chemical splash goggles and a face shield.Protects against splashes of the potentially corrosive and irritant compound.
Skin Protection Chemical-resistant gloves (Nitrile or Neoprene recommended), a chemical-resistant apron or fully-buttoned lab coat, and closed-toe shoes.Prevents skin contact with the potentially corrosive and irritating solid or solutions.
Respiratory Protection To be used in a well-ventilated area or a chemical fume hood. If ventilation is inadequate or if handling large quantities of powder, a NIOSH-approved respirator with organic vapor and particulate cartridges is required.Minimizes inhalation of irritating dust or vapors.[8]
Glove Selection and Use

Proper glove selection is critical. While specific compatibility data for 2-(5-Methylimidazo[1,2-a]pyridin-3-yl)acetic acid may not be available, nitrile or neoprene gloves are generally recommended for handling a wide range of organic chemicals.[9] Always check the manufacturer's glove compatibility chart for the specific type of glove being used.[10] It is crucial to inspect gloves for any signs of degradation or perforation before use and to wash hands thoroughly after removing them.

Operational and Handling Plan

Adherence to proper handling procedures is critical to minimize exposure and prevent accidents.

Engineering Controls
  • Chemical Fume Hood: Always handle 2-(5-Methylimidazo[1,2-a]pyridin-3-yl)acetic acid in a certified chemical fume hood to ensure adequate ventilation.[8][11]

  • Emergency Equipment: Ensure that an emergency eyewash station and safety shower are readily accessible and have been tested within the last year.[8][10]

Step-by-Step Handling Procedure
  • Preparation: Before handling, ensure all necessary PPE is in good condition and worn correctly. Clear the work area of any incompatible materials, such as strong bases and oxidizing agents.[9][12]

  • Dispensing (Solid): When weighing the solid compound, do so in a fume hood to avoid creating and inhaling dust. Use non-sparking tools.[13]

  • Preparing Solutions: When dissolving the compound, add the solid to the solvent slowly. If diluting a solution, always add the acid to the water or other solvent slowly to manage any potential exothermic reactions.[9]

  • During Use: Keep containers tightly closed when not in use.[12] Avoid generating aerosols or mists.

  • After Handling: Thoroughly wash hands and any exposed skin with soap and water.[7] Clean and decontaminate the work area.

Emergency Response and First Aid

In the event of an emergency, immediate and appropriate action is essential.

Spill Response Workflow

Spill_Response Evacuate Evacuate Area Alert Alert Colleagues & Supervisor Evacuate->Alert PPE Don Appropriate PPE Alert->PPE Contain Contain Spill with Inert Absorbent PPE->Contain Collect Collect Waste Contain->Collect Decontaminate Decontaminate Area Collect->Decontaminate Dispose Dispose of as Hazardous Waste Decontaminate->Dispose

Caption: Workflow for responding to a chemical spill.

  • Minor Spill: For a small spill, ensure proper ventilation and wear appropriate PPE. Absorb the spill with an inert, dry material (e.g., vermiculite, sand) and place it in a suitable, sealed container for disposal.[10]

  • Major Spill: In the case of a large spill, evacuate the area and alert your institution's environmental health and safety (EHS) department immediately.

First Aid Measures
Exposure RouteFirst Aid Procedure
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes.[13] Remove contaminated clothing while continuing to flush. Seek immediate medical attention.[8]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[5][13] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[5][13] Seek immediate medical attention.
Ingestion Do NOT induce vomiting.[13] Rinse mouth with water. Seek immediate medical attention.[7]

Disposal Plan

Proper disposal of 2-(5-Methylimidazo[1,2-a]pyridin-3-yl)acetic acid and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Collection

Waste_Disposal_Plan cluster_generation Waste Generation cluster_collection Waste Collection cluster_disposal Disposal Solid_Waste Solid 2-(5-Methylimidazo[1,2-a]pyridin-3-yl)acetic acid Waste_Container Sealable, Labeled Hazardous Waste Container Solid_Waste->Waste_Container Liquid_Waste Solutions of 2-(5-Methylimidazo[1,2-a]pyridin-3-yl)acetic acid Liquid_Waste->Waste_Container Contaminated_PPE Contaminated PPE (gloves, etc.) Contaminated_PPE->Waste_Container EHS_Pickup Arrange for EHS Pickup Waste_Container->EHS_Pickup

Caption: Plan for the segregation and disposal of chemical waste.

  • Waste Characterization: Chemical waste generators must determine if a discarded chemical is classified as hazardous waste and consult local, regional, and national regulations for complete and accurate classification.[12]

  • Containers: Collect waste in a sealable, airtight, and compatible container.[10][14] Ensure the container is properly labeled with a hazardous waste label as soon as the first waste is added.

  • Storage: Store waste containers in a designated, well-ventilated area away from incompatible materials.[10]

  • Disposal: Do not discharge to sewer systems.[13] Arrange for disposal through your institution's environmental health and safety office. The material may be disposed of by a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[13]

References

  • 2-{2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}acetic acid. NextSDS. Available from: [Link]

  • Pyridine Safety Information. Washington State University. Available from: [Link]

  • Imidazole Standard Operating Procedure. (2025, February 28). University of Washington Environmental Health & Safety. Available from: [Link]

  • Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. (2022). PMC. Available from: [Link]

  • BIO-OPTICA MILANO SPA Acetic acid 5%. (2022, May 3). Available from: [Link]

  • Safety data sheet - Acetic acid. CPAChem. Available from: [Link]

  • Material Safety Data Sheet - 2-Methylimidazo[1,2-a]pyridine-3-carboxylic acid, 97%. (2006, June 16). Cole-Parmer. Available from: [Link]

  • Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications. (2023). PMC. Available from: [Link]

  • Proper Handling and Storage of Glacial Acetic Acid. (2026, January 14). Chemtrade Asia. Available from: [Link]

  • Safety Data Sheet: acetic acid ... %. (2022). Chemos. Available from: [Link]

  • 2-(6-Methyl-2-(4-methylphenyl)imidazo(1,2-a)pyridin-3-yl)acetic acid. PubChem. Available from: [Link]

Sources

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